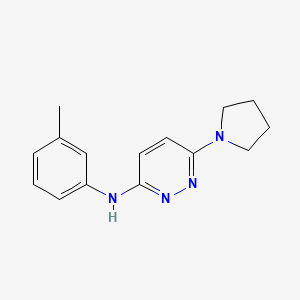![molecular formula C15H22ClN3O B5490288 N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea](/img/structure/B5490288.png)
N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea, also known as NPC-15437, is a synthetic compound that has been extensively studied for its potential therapeutic applications. NPC-15437 belongs to the class of urea derivatives and has a molecular weight of 337.88 g/mol.
作用机制
The mechanism of action of N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea is not fully understood. However, it has been proposed that N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea acts by inhibiting the activity of certain enzymes, such as tyrosine kinases and proteasomes, which are involved in cell growth and survival. N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been shown to have various biochemical and physiological effects. In cancer research, N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been shown to induce apoptosis and inhibit cell growth by downregulating the expression of certain genes involved in cell proliferation. In diabetes research, N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been shown to improve glucose tolerance and insulin sensitivity by increasing the expression of glucose transporter proteins and enhancing insulin signaling. In neurodegenerative disorder research, N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been shown to protect against oxidative stress and improve cognitive function by reducing the production of reactive oxygen species and enhancing mitochondrial function.
实验室实验的优点和局限性
The advantages of using N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea in lab experiments include its synthetic accessibility, high purity, and well-characterized chemical properties. N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea can also be easily modified to generate new derivatives with potentially improved therapeutic properties. However, the limitations of using N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea research. One potential direction is to investigate the therapeutic potential of N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea in other diseases, such as cardiovascular diseases and inflammatory disorders. Another potential direction is to develop new derivatives of N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea with improved pharmacological properties, such as increased solubility and reduced toxicity. Furthermore, the exact mechanism of action of N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea needs to be further elucidated to fully understand its therapeutic potential.
合成方法
N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea can be synthesized using a multi-step process that involves the reaction of 4-chloroaniline with ethyl carbamate to form N-(4-chlorophenyl) carbamate. The intermediate is then reacted with 1-methyl-4-piperidone to form N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea. The final product can be purified through recrystallization or chromatography.
科学研究应用
N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been shown to inhibit the growth of breast cancer cells and induce apoptosis. In diabetes research, N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been shown to improve glucose tolerance and insulin sensitivity. In neurodegenerative disorder research, N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been shown to protect against oxidative stress and improve cognitive function.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(1-methylpiperidin-4-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-19-10-7-12(8-11-19)6-9-17-15(20)18-14-4-2-13(16)3-5-14/h2-5,12H,6-11H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQMXBYXWVRCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[2-(1-methylpiperidin-4-yl)ethyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-fluoro-5-methylphenoxy)-1-[(methylthio)acetyl]piperidine-4-carboxylic acid](/img/structure/B5490213.png)
![N-cyclopropyl-7-[(4-isopropyl-1,3-thiazol-2-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5490221.png)
![methyl 3-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B5490225.png)
![7-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5490233.png)

![N-[(4-fluorophenyl)acetyl]phenylalanine](/img/structure/B5490240.png)
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)benzonitrile](/img/structure/B5490243.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5490245.png)
![1-[(dimethylamino)sulfonyl]-N-(2-phenoxyethyl)-4-piperidinecarboxamide](/img/structure/B5490255.png)
![N-{1-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B5490258.png)
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5490270.png)
![2-(4-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5490275.png)

![ethyl 2'-amino-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B5490296.png)